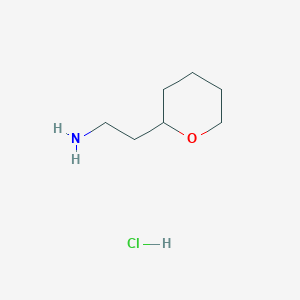

2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride

Übersicht

Beschreibung

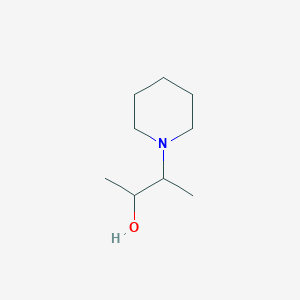

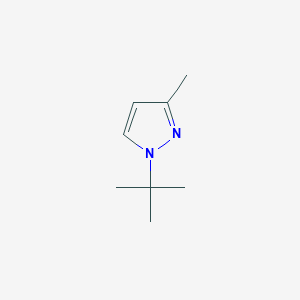

2-(Tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride is a chemical compound that is part of the tetrahydropyran family, a group of organic compounds that contain a six-membered ether ring with five carbon atoms and one oxygen atom. The compound is characterized by the presence of an amine group attached to the tetrahydropyran ring, which can be further modified to create a variety of derivatives with potential applications in pharmaceuticals and chemical synthesis.

Synthesis Analysis

The synthesis of tetrahydropyran derivatives can be achieved through various methods. One efficient approach is using tetra-methyl ammonium hydroxide as a catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media . This method is advantageous due to its mild and neutral conditions, which lead to high yields and simple work-up procedures. Additionally, the synthesis of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine involves condensation with aromatic aldehydes and ketones, followed by reduction to form secondary amines . This indicates that the tetrahydropyran ring can be functionalized to create a diverse range of compounds.

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives can be complex and is often elucidated using various spectroscopic techniques. For instance, the synthesis of Schiff bases derived from similar amines involves monitoring the reaction with UV-Visible and FTIR spectroscopy . The structures of these compounds are further deduced using NMR, MS, and other physical measurements, which suggests that similar analytical methods would be applicable for the structural analysis of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride.

Chemical Reactions Analysis

Tetrahydropyran derivatives can undergo a range of chemical reactions. The secondary amines of the tetrahydropyran series can react with acetic acid and propionic acid chlorides to form corresponding amides . Schiff bases, which can be derived from related amines, are known to exhibit various biological activities, indicating that 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride could also be a precursor for biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyran derivatives are often characterized using a combination of spectroscopic and computational methods. For example, DFT/B3LYP theoretical calculations, including optimization and frequency analysis, are used to understand the properties of Schiff bases derived from similar amines . These studies provide insights into the molecular electrostatic potential, as well as the energy levels of the highest occupied and lowest unoccupied molecular orbitals, which are crucial for predicting reactivity and interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis of Polycyclic Compounds

Researchers have developed methods for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives and hexahydro-4H-furo[3′,2′:2,3]indeno[1,2-b]pyran derivatives using condensation reactions. These compounds are integral to the structure of many natural products, showcasing the application in constructing complex molecular architectures rapidly and efficiently (Someswarao et al., 2018).

Chemical Transformations and Amide Formation

The condensation of 2-(tetrahydro-2H-pyran-2-yl)ethanamine with aromatic aldehydes and ketones leads to the formation of secondary amines and amides of the tetrahydropyran series. This illustrates the compound's versatility in synthesizing new chemical entities through straightforward reactions (Arutyunyan et al., 2017).

Enaminone Structures and Tautomerism

The study of enaminone structures derived from 2-(tetrahydro-2H-pyran-2-yl)ethanamine reveals insights into tautomerism, demonstrating the compound's utility in understanding chemical equilibrium and structural analysis (Brbot-Šaranović et al., 2001).

Ligand Synthesis for Metal Complexes

2-(Tetrahydro-2H-pyran-2-yl)ethanamine has been utilized in synthesizing pyrazole-based ligands for metal complexes, highlighting its role in inorganic chemistry and the potential for creating novel coordination compounds (Cubanski et al., 2013).

Antimicrobial and Antinociceptive Activities

Further research involves evaluating the biological activity of compounds derived from 2-(tetrahydro-2H-pyran-2-yl)ethanamine. Studies have shown the potential for antimicrobial and antinociceptive effects, indicating the compound's significance in medicinal chemistry and drug discovery (Al-Obaidi, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(oxan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-4-7-3-1-2-6-9-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQAPJJITJTNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

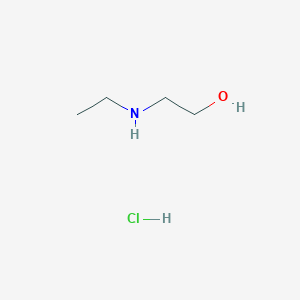

C1CCOC(C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592052 | |

| Record name | 2-(Oxan-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride | |

CAS RN |

1005756-81-9 | |

| Record name | 2-(Oxan-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1005756-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.